TRPA1 Antagonism Compared to Desipramine
N-Benzyl-2-formyl Desipramine demonstrates measurable, concentration-dependent antagonist activity at both human and rat TRPA1 channels, a target not engaged by the parent compound desipramine at comparable concentrations. In HEK293 cells heterologously expressing human TRPA1, N-Benzyl-2-formyl Desipramine inhibited agonist-induced calcium influx with an IC₅₀ of 1,100 nM; against rat TRPA1, the IC₅₀ was 390 nM [1]. By contrast, desipramine's primary molecular targets are the norepinephrine transporter (NET, Ki = 0.6–4.0 nM) and serotonin transporter (SERT, Ki = 22–163 nM), with no reported TRPA1 activity in publicly available pharmacological databases .
Desipramine: No measurable TRPA1 activity
| Evidence Dimension | TRPA1 channel antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | Human TRPA1 IC₅₀ = 1,100 nM; Rat TRPA1 IC₅₀ = 390 nM |
| Comparator Or Baseline | Desipramine: no measurable TRPA1 inhibition reported; primary NET Ki = 0.6–4.0 nM, SERT Ki = 22–163 nM |
| Quantified Difference | Target engagement shift from monoamine transporters (desipramine) to TRPA1 channel (N-Benzyl-2-formyl Desipramine); TRPA1 IC₅₀ ratio human/rat ≈ 2.8-fold |
| Conditions | HEK293 cells expressing recombinant human or rat TRPA1; calcium influx assay |
Why This Matters
This target-switch differentiation enables researchers studying TRPA1-mediated nociception or inflammatory pathways to employ N-Benzyl-2-formyl Desipramine as a structurally distinct chemotype probe, whereas desipramine would be inactive in these assays.
- [1] BindingDB Entry BDBM50362751 (CHEMBL1939982). Antagonist activity at human TRPA1 expressed in HEK293 cells, IC₅₀ = 1.10E+3 nM; antagonist activity at rat TRPA1, IC₅₀ = 390 nM. View Source
